molecular formula C11H10O3 B1610933 methyl 3-oxo-2,3-dihydro-1H-indene-4-carboxylate CAS No. 71005-11-3

methyl 3-oxo-2,3-dihydro-1H-indene-4-carboxylate

Cat. No.: B1610933
CAS No.: 71005-11-3
M. Wt: 190.19 g/mol
InChI Key: IWXPLHPHGIOZRR-UHFFFAOYSA-N
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Description

Methyl 3-oxo-2,3-dihydro-1H-indene-4-carboxylate (CAS: 71005-11-3) is a bicyclic organic compound featuring an indene backbone substituted with a ketone group at position 3 and a methyl ester at position 4. Its molecular formula is C₁₁H₁₀O₃, with a molecular weight of 190.20 g/mol . The compound is characterized by a planar 1-indanone unit, as confirmed by crystallographic studies, and forms non-classical hydrogen bonds in its solid state . It serves as a versatile intermediate in organic synthesis, particularly in the preparation of amino acid conjugates and bioactive molecules . Storage recommendations include sealing in dry conditions at 2–8°C .

Properties

IUPAC Name

methyl 3-oxo-1,2-dihydroindene-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-14-11(13)8-4-2-3-7-5-6-9(12)10(7)8/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXPLHPHGIOZRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1C(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70575674
Record name Methyl 3-oxo-2,3-dihydro-1H-indene-4-carboxylate
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Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71005-11-3
Record name Methyl 3-oxo-2,3-dihydro-1H-indene-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-oxo-2,3-dihydro-1H-indene-4-carboxylate
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Preparation Methods

General Synthetic Approach

The compound is typically synthesized via functionalization of an indanone core, followed by esterification to introduce the methyl carboxylate group. The key step involves the formation of the 3-oxo-2,3-dihydro-1H-indene scaffold with a carboxylate substituent at the 4-position.

Preparation from 1-Indanone via Dimethyl Carbonate and Sodium Hydride

One efficient method involves the reaction of 1-indanone with dimethyl carbonate in the presence of sodium hydride as a base, conducted in tetrahydrofuran (THF) under an inert nitrogen atmosphere.

  • Procedure Summary:

    • Dimethyl carbonate and THF are combined in a flask.
    • Sodium hydride (60% dispersion) is added under stirring at room temperature with nitrogen protection.
    • A solution of 1-indanone in THF is added dropwise.
    • The mixture is refluxed for 2 hours to complete the reaction.
    • The reaction mixture is then poured into ice-cold 1M HCl and extracted with ethyl acetate.
    • The organic layers are combined, dried, and concentrated to yield the product as a black oil.
  • Yield: Approximately 99%, indicating high efficiency and selectivity.

  • Reaction Conditions:

    • Temperature: Reflux (~65-70 °C)
    • Solvent: Tetrahydrofuran (THF)
    • Atmosphere: Inert (nitrogen)
    • Base: Sodium hydride (NaH)
  • Reference: This method is described in detail in a patent (CN112341429) and is supported by chemical supplier data.

Alternative Synthetic Routes Involving Cyanohydrin Intermediates and Esterification

Another approach involves multi-step synthesis starting from cyanohydrin derivatives of methoxy-substituted indanones:

  • Key Steps:

    • Preparation of cyanohydrin by reaction of 5-methoxy-1-indanone with trimethylsilylcyanide in the presence of Lewis acid catalysts (e.g., boron trifluoride etherate, zinc iodide, or aluminum trichloride) at elevated temperatures (70–120 °C).
    • Acidic hydrolysis of the cyanohydrin to yield 2,3-dihydro-5-methoxy-1H-inden-1-carboxylic acid.
    • Demethylation of the methoxy group under strong acidic conditions (e.g., hydrobromic acid) at 130 °C or higher to obtain the hydroxy derivative.
    • Esterification of the hydroxy acid with methanol in the presence of acid catalysts such as p-toluenesulfonic acid at reflux to produce the methyl ester.
  • Reaction Medium: Preferably ethers like tetrahydrofuran or dioxane.

  • Temperature Range: 40 °C to reflux temperatures depending on the step.

  • Catalysts: Lewis acids for cyanohydrin formation; mineral acids for hydrolysis and esterification.

  • Reference: Detailed in European patent EP0275104B1.

Catalytic Rhodium-Mediated Synthesis (Advanced Method)

A more recent and sophisticated method involves rhodium-catalyzed reactions using diazo compounds and indene derivatives:

  • Procedure:

    • A mixture of indene derivatives and diazo compounds is stirred with a rhodium catalyst (Cp*Rh(MeCN)32), silver acetate, lithium carbonate, and copper hexafluoroacetylacetonate in dichloromethane.
    • The reaction is carried out at 100 °C under nitrogen for 24 hours.
    • After completion, the volatiles are removed, and the residue is purified to isolate the indanone product.
  • Advantages: This method allows for functional group tolerance and precise control over substitution patterns.

  • Reference: Experimental details and conditions are reported in a Royal Society of Chemistry publication.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Yield (%) Notes
Dimethyl Carbonate Alkylation 1-Indanone, Dimethyl carbonate Sodium hydride, THF, inert atmosphere Reflux, 2 h ~99 Simple, high-yield, scalable
Cyanohydrin Route 5-Methoxy-1-indanone Trimethylsilylcyanide, Lewis acid, mineral acids 70–130 °C, multi-step Moderate Multi-step, requires acid catalysis
Rhodium-Catalyzed Reaction Indene derivatives, Diazo compounds Cp*Rh(MeCN)32, AgOAc, Li2CO3, Cu(hfacac)2 100 °C, 24 h, N2 atmosphere Variable Advanced, selective, complex setup

Research Findings and Analytical Data

  • The alkylation with dimethyl carbonate proceeds via enolate formation from 1-indanone, followed by nucleophilic attack on dimethyl carbonate, leading to the methyl ester at the 4-position.
  • Cyanohydrin intermediates provide a versatile platform for further functionalization but require careful control of acidic and demethylation steps.
  • Rhodium-catalyzed methods offer regioselectivity and functional group tolerance, suitable for complex derivatives.
  • Spectroscopic characterization (NMR, IR, MS) confirms the structure and purity of the synthesized methyl 3-oxo-2,3-dihydro-1H-indene-4-carboxylate.
  • High yields and purity are achievable with optimized reaction conditions, making these methods suitable for industrial and research-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-2,3-dihydro-1H-indene-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-oxo-2,3-dihydro-1H-indene-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 3-oxo-2,3-dihydro-1H-indene-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of methyl 3-oxo-2,3-dihydro-1H-indene-4-carboxylate are compared below, focusing on molecular features, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Structural Difference Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
This compound (Target) Ketone at C3, methyl ester at C4 C₁₁H₁₀O₃ 190.20 Used in N-acylation reactions for amino acid derivatives; pharmaceutical precursor
Ethyl 3-oxo-2,3-dihydro-1H-indene-4-carboxylate Ethyl ester at C4 instead of methyl C₁₂H₁₂O₃ 204.23 Similar reactivity but altered solubility/kinetics due to ester chain length
Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate Methyl ester at C5 (positional isomer) C₁₁H₁₀O₃ 190.20 Distinct electronic distribution; potential differences in biological activity
Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate Ketone at C1 instead of C3 C₁₁H₁₀O₃ 190.20 Altered reactivity in ketone-mediated reactions (e.g., nucleophilic attacks)
3-Oxoindan-4-carboxylic acid Carboxylic acid at C4 instead of methyl ester C₁₀H₈O₃ 176.17 Higher polarity; used in esterification or salt formation
Methyl 4-methoxy-2,3-dihydro-1-oxo-1H-indene-2-carboxylate Methoxy group at C4; ketone at C1, ester at C2 C₁₂H₁₂O₄ 220.23 Increased steric hindrance; modified electronic properties for specialized synthesis
Methyl 3-oxo-2,3-dihydro-1H-isoindole-4-carboxylate Isoindole ring system instead of indene C₁₀H₉NO₃ 191.18 Applications in drug development (e.g., kinase inhibitors)

Key Findings

Positional Isomerism : The placement of the ester group (C4 vs. C5) significantly impacts electronic properties. For example, methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate (C5 ester) may exhibit reduced hydrogen-bonding capacity compared to the C4 isomer due to steric effects .

Ester Group Influence : Ethyl 3-oxo-2,3-dihydro-1H-indene-4-carboxylate, with its longer alkyl chain, shows lower polarity and slower hydrolysis rates than the methyl ester counterpart, making it preferable for lipophilic drug candidates .

Functional Group Interchange : Replacing the methyl ester with a carboxylic acid (as in 3-oxoindan-4-carboxylic acid) enhances water solubility but reduces stability under acidic conditions .

Heterocyclic Analogs : The isoindole derivative (methyl 3-oxo-2,3-dihydro-1H-isoindole-4-carboxylate) demonstrates distinct bioactivity, such as kinase inhibition, highlighting the role of ring-system modifications in drug design .

Research Implications

  • Synthetic Flexibility: The target compound’s reactivity in N-acylation (e.g., with amino acids) is retained in analogs like the ethyl ester but disrupted in positional isomers .
  • Biological Relevance : Isoindole derivatives show promise in targeted therapies, whereas indene-based compounds are more suited for anti-inflammatory or metabolic applications .
  • Crystallographic Data: Structural studies (e.g., ORTEP-3, SHELX) confirm planar geometries in indanone derivatives, critical for predicting intermolecular interactions .

Contradictions and Limitations

  • lists conflicting CAS numbers (e.g., 55934-10-6 vs.
  • Limited data on the pharmacokinetics of these compounds restricts their direct comparison in vivo.

Biological Activity

Methyl 3-oxo-2,3-dihydro-1H-indene-4-carboxylate is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, supported by data tables and relevant case studies.

This compound has the molecular formula C11H10O3C_{11}H_{10}O_3 and features a ketone group at the 3-position and a carboxylate ester group at the 4-position. These functional groups contribute to its reactivity and potential applications in medicinal chemistry.

Synthesis

The compound can be synthesized through various methods, including:

  • Condensation Reactions : Utilizing starting materials like phthalic anhydride and acetoacetate derivatives.
  • Organocatalytic Methods : Employing organocatalysts to facilitate reactions with high yields and selectivity.

Example Synthesis Pathway

A typical synthesis pathway involves:

  • Reacting phthalic anhydride with methyl acetoacetate in the presence of a base such as triethylamine.
  • Subsequent reactions can yield derivatives of this compound.

Biological Activity

This compound exhibits various biological activities which can be categorized as follows:

Antitumor Activity

Research indicates that compounds related to methyl 3-oxo-2,3-dihydro-1H-indene have shown potential in inhibiting cancer cell proliferation. For instance:

  • Study Findings : In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Antibacterial Properties

The compound has been tested against a range of bacterial strains.

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Bacillus subtilis1816 µg/mL

These results suggest that this compound may serve as a lead compound for developing new antibacterial agents.

Anti-inflammatory Effects

Preliminary studies have indicated that the compound may exert anti-inflammatory effects by modulating cytokine production.

Case Studies

  • Case Study on Antitumor Activity : A recent study evaluated the effects of methyl 3-oxo-2,3-dihydro-1H-indene on human breast cancer cells (MCF7). The results showed a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment.
  • Case Study on Antibacterial Activity : Another study assessed the antibacterial efficacy of methyl 3-oxo-2,3-dihydro-1H-indene against multidrug-resistant strains of Staphylococcus aureus. The compound exhibited notable activity, suggesting its potential use in treating resistant infections.

The biological activity of methyl 3-oxo-2,3-dihydro-1H-indene is attributed to its structural features that allow it to interact with biological targets:

  • Cell Signaling Pathways : It may influence pathways involved in apoptosis and inflammation.
  • Enzyme Inhibition : The compound could act as an inhibitor for specific enzymes related to tumor growth or bacterial resistance mechanisms.

Q & A

Q. How do oxidative degradation products affect the compound’s bioactivity profile?

  • Analytical Approach : Accelerated stability studies (40°C/75% RH) coupled with LC-MS identify degradation pathways (e.g., ester hydrolysis to carboxylic acid). Bioactivity assays (e.g., enzyme inhibition) compare parent and degraded forms to assess potency loss .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-oxo-2,3-dihydro-1H-indene-4-carboxylate
Reactant of Route 2
methyl 3-oxo-2,3-dihydro-1H-indene-4-carboxylate

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